molecular formula C15H14O2 B1295560 2'-Methoxy-2-phenylacetophenone CAS No. 33470-10-9

2'-Methoxy-2-phenylacetophenone

Cat. No.: B1295560
CAS No.: 33470-10-9
M. Wt: 226.27 g/mol
InChI Key: VBVGAAXWZUZNNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Methoxy-2-phenylacetophenone typically involves the benzoin condensation reaction. Benzaldehyde is first reacted in a hot potassium cyanide or sodium cyanide ethanol solution to form benzoin. The reaction is carried out by mixing benzaldehyde with ethanol, adjusting the pH to 7-8 with sodium hydroxide, and adding a 3% sodium cyanide solution. The mixture is then refluxed at 70-80°C for 0.5 hours. After cooling, the product is filtered and washed to remove cyanide ions, yielding benzoin. Benzoin is then condensed with methanol in the presence of hydrochloric acid to obtain benzoin methyl ether .

Industrial Production Methods

Industrial production of 2’-Methoxy-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of benzil or benzoic acid derivatives.

    Reduction: Formation of benzoin or benzyl alcohol derivatives.

    Substitution: Formation of various substituted phenylacetophenone derivatives.

Scientific Research Applications

2’-Methoxy-2-phenylacetophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in the synthesis of photosensitive resins and polymers.

    Biology: Employed in studies involving photochemical reactions and light-induced processes.

    Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.

    Industry: Utilized in the production of coatings, adhesives, and printing inks due to its photoinitiating properties.

Mechanism of Action

The primary mechanism of action of 2’-Methoxy-2-phenylacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photochemical cleavage, generating free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. The efficiency of this process depends on the wavelength of light, the presence of co-initiators, and the specific monomers used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy-2-phenylacetophenone is unique due to its specific photoinitiating properties, making it suitable for applications requiring precise control over polymerization processes. Its solubility in various organic solvents and stability under different conditions further enhances its versatility in industrial and research applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVGAAXWZUZNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288417
Record name 1-(2-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33470-10-9
Record name MLS002667768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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